![molecular formula C22H25N5O6 B2377519 methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896308-85-3](/img/structure/B2377519.png)
methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C22H25N5O6 and its molecular weight is 455.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tricyclic Purine Derivatives
Shimada, Kuroda, and Suzuki (1993) explored the synthesis of heterocycles like 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones, providing foundational knowledge for developing compounds with potential medical applications (Shimada, Kuroda, & Suzuki, 1993).
Pharmacological Properties
Zagórska et al. (2009) synthesized and evaluated a series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine dione derivatives. Preliminary studies indicated potential anxiolytic-like and antidepressant activities in these compounds, suggesting their relevance in psychiatric and neurological research (Zagórska et al., 2009).
Potential Antiviral Applications
Hořejší et al. (2006) synthesized novel etheno analogs of tricyclic compounds, showing modest activity against viruses like varicella-zoster virus (VZV) and human cytomegalovirus (HCMV), highlighting their potential in antiviral therapies (Hořejší et al., 2006).
Antagonists at Human A3 Adenosine Receptors
Ozola et al. (2003) investigated 2-phenylimidazo[2,1-i]purin-5-ones as ligands for human A3 adenosine receptors. They found that certain modifications, like ethyl group addition, significantly increased affinity, providing insights into receptor interactions important in pharmaceutical development (Ozola et al., 2003).
Antioxidant and Anti-Inflammatory Properties
Кorobko et al. (2018) synthesized methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates, demonstrating significant antioxidant and anti-inflammatory properties, suggesting their applicability in treating inflammatory disorders (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Solid-Phase Synthesis for Library Creation
Karskela and Lönnberg (2006) developed a method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, crucial for library syntheses and high-throughput screening in drug discovery (Karskela & Lönnberg, 2006).
properties
IUPAC Name |
methyl 2-[6-(2,5-dimethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O6/c1-11-12(2)26-17-18(24(4)22(30)27(19(17)28)13(3)20(29)33-7)23-21(26)25(11)15-10-14(31-5)8-9-16(15)32-6/h8-10,13H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTPFRCXYJMDMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C(C)C(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate |
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